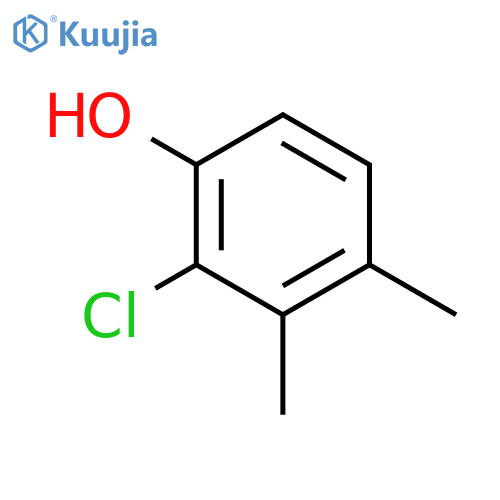Cas no 10283-15-5 (2-Chloro-3,4-dimethylphenol)

2-Chloro-3,4-dimethylphenol structure
商品名:2-Chloro-3,4-dimethylphenol
2-Chloro-3,4-dimethylphenol 化学的及び物理的性質
名前と識別子
-
- Phenol,2-chloro-3,4-dimethyl-
- 2-chloro-3,4-dimethylphenol
- 2-Chlor-3,4-dimethylphenol
- 2-Chlor-asymm.-o-xylenol
- 2-chloro-3,4-dimethyl-phenol
- 2-Chloro-3,4-xylenol
- 3,2-chloro
- 3,4-Dimethyl-2-chlorophenol
- 3-Chlor-4-oxy-o-xylol
- m-chloroxylenol
- FT-0697074
- AKOS006286891
- 3,4-Xylenol, 2-chloro-
- Z1198174836
- 10283-15-5
- DTXSID70289522
- EN300-221120
- NSC-76581
- MGH9XL2YKU
- Phenol, 2-chloro-3,4-dimethyl-
- 3, 2-chloro-
- NSC76581
- SCHEMBL1157142
- 2-Chloro-3,4-dimethylphenol
-
- MDL: MFCD07783169
- インチ: InChI=1S/C8H9ClO/c1-5-3-4-7(10)8(9)6(5)2/h3-4,10H,1-2H3
- InChIKey: LOAXBLCSZPWRHC-UHFFFAOYSA-N
- ほほえんだ: ClC1C(C)=C(C)C=CC=1O
計算された属性
- せいみつぶんしりょう: 156.03400
- どういたいしつりょう: 156.0341926g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 20.2Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 27.0 °C
- ふってん: 234.6±35.0 °C at 760 mmHg
- フラッシュポイント: 95.7±25.9 °C
- PSA: 20.23000
- LogP: 2.66240
- じょうきあつ: 0.0±0.5 mmHg at 25°C
2-Chloro-3,4-dimethylphenol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-Chloro-3,4-dimethylphenol 税関データ
- 税関コード:2908199090
- 税関データ:
中国税関コード:
2908199090概要:
HS:2908199090ハロゲン置換基のみを含む他のフェノール類及びフェノール類アルコールの誘導体及びその塩類付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:2908199090。ハロゲン置換基のみを含むポリフェノール又はフェノールアルコールの誘導体及びその塩。付加価値税:17.0%。税金還付率:9.0%。規制条件:なし。最恵国関税:5.5%. 一般関税:30.0%
2-Chloro-3,4-dimethylphenol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-221120-5.0g |
2-chloro-3,4-dimethylphenol |
10283-15-5 | 95% | 5g |
$5719.0 | 2023-05-20 | |
| Chemenu | CM460259-1g |
2-chloro-3,4-dimethylphenol |
10283-15-5 | 95%+ | 1g |
$2123 | 2022-06-14 | |
| TRC | T775708-25mg |
2-Chloro-3,4-dimethylphenol |
10283-15-5 | 25mg |
$ 365.00 | 2022-06-02 | ||
| Enamine | EN300-221120-2.5g |
2-chloro-3,4-dimethylphenol |
10283-15-5 | 95% | 2.5g |
$3865.0 | 2023-09-16 | |
| Enamine | EN300-221120-0.1g |
2-chloro-3,4-dimethylphenol |
10283-15-5 | 95% | 0.1g |
$684.0 | 2023-09-16 | |
| Enamine | EN300-221120-0.25g |
2-chloro-3,4-dimethylphenol |
10283-15-5 | 95% | 0.25g |
$977.0 | 2023-09-16 | |
| Enamine | EN300-221120-5g |
2-chloro-3,4-dimethylphenol |
10283-15-5 | 95% | 5g |
$5719.0 | 2023-09-16 | |
| A2B Chem LLC | AB47443-500mg |
2-Chloro-3,4-dimethylphenol |
10283-15-5 | 95% | 500mg |
$1655.00 | 2024-04-20 | |
| Aaron | AR0036M7-50mg |
2-Chloro-3,4-dimethylphenol |
10283-15-5 | 95% | 50mg |
$746.00 | 2025-01-21 | |
| Aaron | AR0036M7-5g |
2-chloro-3,4-dimethylphenol |
10283-15-5 | 95% | 5g |
$7889.00 | 2023-12-16 |
2-Chloro-3,4-dimethylphenol 関連文献
-
1. The kinetics and mechanisms of aromatic halogen substitution. Part XXXIII. Kinetics and products of chlorination of some aryl acetatesPeter B. D. de la Mare,Brian N. B. Hannan,Neil S. Isaacs J. Chem. Soc. Perkin Trans. 2 1976 1389
10283-15-5 (2-Chloro-3,4-dimethylphenol) 関連製品
- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
